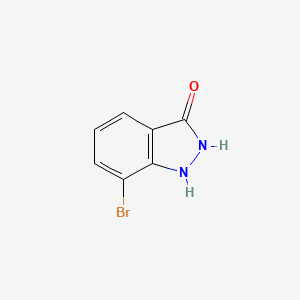

7-bromo-1H-indazol-3-ol

Description

Properties

IUPAC Name |

7-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRPRIZUCOTXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646618 | |

| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887578-57-6 | |

| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887578-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 7-Bromo-1H-indazol-3-ol

This is an in-depth technical guide on the synthesis of 7-bromo-1H-indazol-3-ol (also known as 7-bromoindazolin-3-one). This guide is structured for researchers and process chemists, prioritizing robust, scalable, and chemically validated pathways.

Executive Summary & Strategic Context

Target Molecule: 7-Bromo-1H-indazol-3-ol CAS Registry: 1159512-40-7 (Generic for 7-bromoindazol-3-ol derivatives, verify specific isomer) Core Application: The 7-bromo-1H-indazol-3-ol scaffold is a high-value pharmacophore in medicinal chemistry. It serves as a bioisostere for indoles and purines and is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR-2), DAAO inhibitors for schizophrenia, and HIV capsid inhibitors (related to the Lenacapavir fragment).

Synthetic Challenge: The primary challenge lies in regioselectivity—ensuring the bromine atom remains at the 7-position (ortho to the nitrogen) while establishing the 3-hydroxy functionality. Direct bromination of pre-formed indazol-3-ol often yields the 5-bromo isomer due to electronic directing effects. Therefore, de novo ring construction from pre-functionalized benzene precursors is the required strategy.

Retrosynthetic Analysis

To guarantee the 7-bromo regiochemistry, we utilize a Convergent Ring Closure strategy. Two primary disconnections are viable:

-

Route A (The Anthranilic Pathway): Disconnection of the N-N bond leads to a hydrazine intermediate, derived from 2-amino-3-bromobenzoic acid. This is the most reliable route for accessing the 3-hydroxy tautomer directly.

-

Route B (The Nitrile Pathway): Disconnection of the pyrazole ring at the N-N and C-N bonds leads to 2,6-dibromobenzonitrile. This route yields the 3-amine, which requires subsequent hydrolysis.

Figure 1: Retrosynthetic tree illustrating the two primary access points: the Isatin/Anthranilic acid route (Left) and the Nitrile route (Right).

Primary Protocol: The Isatin-Anthranilic Acid Route

This protocol is preferred for laboratory-scale synthesis as it avoids the difficult hydrolysis of the 3-amine and uses mild conditions.

Phase 1: Precursor Synthesis (Ring Opening)

Objective: Convert 7-bromoisatin to 2-amino-3-bromobenzoic acid.

-

Rationale: 7-bromoisatin is commercially available and fixes the bromine position relative to the nitrogen. Oxidative cleavage with peroxide is quantitative and regioselective.

Reagents:

-

7-Bromoisatin (1.0 eq)

-

Sodium Hydroxide (NaOH), 5% aqueous solution

-

Hydrogen Peroxide (H2O2), 30% solution

-

Hydrochloric Acid (HCl), 2M[1]

Step-by-Step Methodology:

-

Suspension: Suspend 7-bromoisatin (10 g, 44.2 mmol) in 5% NaOH (100 mL). The solution will turn dark red/brown as the isatin salt forms.

-

Oxidation: Cool the mixture to 0°C. Add H2O2 (30%, 15 mL) dropwise over 20 minutes. Maintain internal temperature <10°C to prevent decarboxylation.

-

Reaction: Stir at room temperature for 1 hour. The color typically shifts to pale yellow.

-

Precipitation: Acidify carefully with 2M HCl to pH 3-4. The product, 2-amino-3-bromobenzoic acid, will precipitate as a beige solid.

-

Isolation: Filter, wash with cold water (2 x 50 mL), and dry under vacuum.

-

Yield Expectation: 85-95%

-

Checkpoint: 1H NMR should show loss of the isatin carbonyl carbon and appearance of a carboxylic acid proton.

-

Phase 2: Diazotization and Reductive Cyclization

Objective: Convert 2-amino-3-bromobenzoic acid to 7-bromo-1H-indazol-3-ol.

-

Mechanism: The amine is converted to a diazonium salt. Reduction with sodium sulfite yields the hydrazine intermediate, which spontaneously cyclizes with the carboxylic acid moiety to form the indazolone ring.

Reagents:

-

2-Amino-3-bromobenzoic acid (from Phase 1)

-

Sodium Nitrite (NaNO2)[1]

-

Sodium Sulfite (Na2SO3) or Stannous Chloride (SnCl2)

-

Conc. HCl

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-amino-3-bromobenzoic acid (5 g, 23 mmol) in conc. HCl (15 mL) and water (15 mL). Cool to -5°C (ice/salt bath).

-

Add a solution of NaNO2 (1.75 g, 25.3 mmol) in water (5 mL) dropwise. Critical: Keep temp <0°C. Stir for 15 min.

-

Test: Confirm excess nitrite with starch-iodide paper (blue color).

-

-

Reduction:

-

Prepare a solution of Na2SO3 (11.6 g, 92 mmol) in water (40 mL) and cool to 0°C.

-

Pour the cold diazonium solution into the sulfite solution rapidly with vigorous stirring. (Inverse addition prevents side reactions).

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Cyclization:

-

Acidify the mixture with conc. HCl until strongly acidic (pH 1).

-

Heat the solution to 80°C for 2 hours. This promotes the hydrolysis of the sulfonate group and cyclization of the hydrazine onto the acid.

-

-

Isolation:

Secondary Protocol: The Nitrile Route (Scalable Alternative)

This route is often preferred for larger (gram-to-kilogram) scales due to the low cost of 2,6-dibromobenzonitrile, though it requires a hydrolysis step.

Phase 1: S_NAr Cyclization

Reaction: 2,6-Dibromobenzonitrile + Hydrazine -> 7-Bromo-1H-indazol-3-amine.

-

Dissolve 2,6-dibromobenzonitrile (10 g) in Ethanol or n-Butanol (50 mL).

-

Add Hydrazine Hydrate (5.0 eq).

-

Reflux (80-100°C) for 12-24 hours. The hydrazine displaces the bromine at the 2-position and cyclizes onto the nitrile.

-

Cool and filter the precipitate.[2][3][4] This is 7-bromo-1H-indazol-3-amine .[6][7][8][9][10]

Phase 2: Hydrolytic Deamination

Reaction: 7-Bromo-1H-indazol-3-amine -> 7-Bromo-1H-indazol-3-ol.

-

Suspend the amine in 20% H2SO4.

-

Option A (Acid Hydrolysis): Reflux at 140°C for 48 hours. (Harsh, may cause debromination).

-

Option B (Diazotization-Hydrolysis - Recommended):

-

Cool suspension to 0°C.

-

Add NaNO2 (1.2 eq).

-

Warm to 60°C. The diazonium group is replaced by water (OH).

-

-

Isolate the product by filtration after cooling.

Analytical Profile & Quality Control

The product exists in a tautomeric equilibrium between the enol (indazol-3-ol) and keto (indazolin-3-one) forms.

| Parameter | Specification / Observation |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | >240°C (Decomposes) |

| 1H NMR (DMSO-d6) | δ 10-12 ppm: Broad singlet (NH/OH exchangeable).δ 7.8 ppm: Doublet (H4).δ 7.5 ppm: Doublet (H6).δ 7.0 ppm: Triplet (H5).Note: The absence of H7 (ortho to N) confirms the 7-bromo substitution. |

| MS (ESI-) | [M-H]- peak at m/z 211/213 (1:1 ratio characteristic of Bromine). |

| Purity Check | HPLC (C18 column, Water/MeCN gradient). Monitor for unreacted anthranilic acid. |

Process Logic & Mechanism

The following diagram details the mechanistic pathway for the Isatin/Anthranilic acid route, highlighting the critical diazonium reduction step.

Figure 2: Mechanistic flow of the reductive cyclization process.

Safety & Troubleshooting

-

Diazonium Salts: Unstable above 5°C. Always keep the reaction mixture cold until the reduction step is complete.

-

Hydrazine Hydrate: (If using Route B) Highly toxic and potential carcinogen. Use in a fume hood with double-gloving.

-

Regioselectivity Issues: If 5-bromo isomer is detected (via NMR coupling constants), check the purity of the starting 7-bromoisatin. Commercial isatin often contains isomers.

-

Purification: The product is amphoteric (due to phenolic OH and basic N). It dissolves in strong base and strong acid. Precipitation at neutral pH (pH 6-7) is the best isolation method.

References

-

Org. Synth. 1955, 35, 74. Preparation of Indazole from o-Toluidine (General Diazotization Method).Link

-

Molecules 2024, 29, 2705. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[9] (Describes the nitrile cyclization strategy). Link

-

ResearchGate. Crystal structure of 2-amino-3-bromobenzoic acid... prepared by treatment of 7-bromoisatin. (Validates the precursor synthesis). Link

-

Bioorg. Med. Chem. 2018, 26, 1751. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. (Validates the scaffold utility). Link

Sources

- 1. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7-Bromo-1H-indazol-3-ol: A Privileged Scaffold for Kinase Inhibitor Design

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with the indazole heterocycle emerging as a "privileged scaffold" due to its unique structural and electronic properties that favor potent and selective interaction with the ATP-binding site of kinases. This technical guide provides an in-depth analysis of the 7-bromo-1H-indazol-3-ol core, a highly versatile scaffold for the development of next-generation kinase inhibitors. We will explore its chemical properties, including the critical lactam-lactim tautomerism that facilitates hinge binding, present a plausible synthetic pathway, and detail its mechanism of action. Furthermore, we will discuss the structure-activity relationship (SAR) landscape, leveraging data from analogous compounds to illustrate the scaffold's potential. This guide includes detailed, field-proven experimental protocols for biochemical and cellular characterization, providing researchers with the necessary tools to validate and advance inhibitors derived from this promising core.

The Kinase Inhibitor Landscape: The Quest for Specificity and Potency

Protein kinases orchestrate cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for controlling cell growth, differentiation, and apoptosis. With over 500 kinases in the human kinome, the potential for therapeutic intervention is immense. However, the high degree of structural conservation in the ATP-binding pocket presents a significant challenge: achieving selectivity to minimize off-target effects.

Successful kinase inhibitor design often relies on identifying and optimizing privileged scaffolds—core molecular structures that possess a favorable geometry and hydrogen bonding pattern to anchor within the ATP-binding site. The indazole core has proven to be one such scaffold, forming the foundation of numerous approved anticancer drugs, including Axitinib, Pazopanib, and Linifanib.[1][2] These molecules demonstrate that the indazole moiety is a highly effective "hinge-binder," a critical feature of most Type I and Type II kinase inhibitors.[3]

The 1H-Indazol-3-ol Scaffold: A Master Key for the Kinase Hinge

The 7-bromo-1H-indazol-3-ol core offers several distinct advantages for kinase inhibitor design. Its utility stems from a combination of its inherent tautomeric nature and the strategic placement of a functionalizable bromine atom.

The Critical Role of Tautomerism in Hinge Binding

The 1H-indazol-3-ol moiety exists in a tautomeric equilibrium with its keto form, 1,2-dihydro-3H-indazol-3-one (a lactam).[4] While the 3-aminoindazole is a more commonly cited hinge binder, the 3-hydroxyindazole (a lactim) is isosteric and presents a similar, highly effective hydrogen bonding pattern.[5][6]

In the ATP-binding site, the kinase "hinge" region forms a critical backbone of hydrogen bond donors and acceptors that originally anchors the adenine ring of ATP.[7] The 1H-indazol-3-ol tautomer is perfectly poised to mimic this interaction. As shown in Figure 1, the N1-H acts as a hydrogen bond donor, while the exocyclic oxygen at C3 serves as a hydrogen bond acceptor. This bidentate interaction provides a strong and specific anchor, orienting the rest of the inhibitor within the pocket for further interactions.[8][9]

The 7-Bromo Position: A Gateway for SAR

The bromine atom at the C7 position is not merely a substituent; it is a strategic chemical handle. It serves as a key vector for structure-activity relationship (SAR) studies. Through palladium cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), this position can be elaborated with a wide variety of chemical moieties. This allows for the systematic exploration of nearby pockets within the ATP-binding site to enhance potency and, crucially, to engineer selectivity against other kinases.

Synthesis of the 7-Bromo-1H-indazol-3-ol Core

The synthesis of substituted 3-hydroxyindazoles can be achieved through several routes. A versatile and effective method involves the base-mediated cyclization of 2-nitrobenzylamines.[10] A plausible pathway to the target scaffold, starting from commercially available 2-bromo-6-nitrotoluene, is outlined below. The causality of this pathway lies in the nucleophilic character of the benzylic amine and the electrophilic nature of the nitro group under basic conditions, which drives the cyclization.

This multi-step synthesis is robust and allows for the introduction of various substituents at the N1 position by simply changing the amine used in the amination step, providing another axis for chemical optimization.

Target Landscape and SAR Insights

While direct inhibitory data for the unsubstituted 7-bromo-1H-indazol-3-ol scaffold is not extensively published (as it is a core fragment), analysis of its derivatives reveals its potential to target a range of important oncogenic kinases. Indazole-based inhibitors have shown potent activity against tyrosine kinases like VEGFR and serine/threonine kinases such as PLK4 and Aurora kinases.[1][5][11]

The power of the scaffold is realized through derivatization. The following table summarizes representative SAR data for indazole-based inhibitors targeting Polo-like Kinase 4 (PLK4), demonstrating how modifications building upon a core structure impact biological activity.

| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | R3 (C6-substituent) | PLK4 IC₅₀ (nM) | Ref |

| Axitinib | H | Amine derivative | H | 4.2 (Ki) | [5] |

| CFI-400945 | Substituted cyclohexyl | Amine derivative | H | 2.8 | [5] |

| C05 | Substituted phenyl | Amide derivative | Br | < 0.1 | [5] |

This table is illustrative, showing how substitutions on the indazole core, including at positions analogous to C7 (here C6), dramatically improve potency.

The key insight from SAR studies on related indazoles is that small, potent hinge-binding fragments provide a solid foundation (nanomolar affinity). Further gains in potency and selectivity are achieved by extending substituents from positions like C7 into adjacent hydrophobic pockets or solvent-exposed regions of the ATP-binding site.

Validating Inhibition: Key Experimental Protocols

A robust inhibitor development program relies on a cascade of validated assays, moving from initial biochemical potency to cellular effects. Here, we provide self-validating, step-by-step protocols for a primary biochemical assay and a secondary cellular assay.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase by quantifying ADP production. The ADP-Glo™ assay is a luminescent, homogeneous assay that is more sensitive and less hazardous than traditional radioactive methods.[12]

Principle: The assay is performed in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP produced back into ATP, which is then quantified in a luciferase reaction. The light output is proportional to the ADP produced and thus to kinase activity.[13][14]

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Prepare a 2X solution of the kinase and its specific substrate peptide in Kinase Buffer.

-

Prepare a 2X solution of ATP in Kinase Buffer (concentration should be at or near the Kₘ for the specific kinase).

-

Serially dilute the test compound in 100% DMSO, then create a 4X working solution in Kinase Buffer (final DMSO concentration in the assay should be ≤1%).

-

Reconstitute ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's protocol (e.g., Promega).[15]

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of 4X test compound or vehicle (for positive and negative controls) to appropriate wells.

-

Add 2.5 µL of Kinase Buffer to the negative control ("no enzyme") wells.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate mix to all wells except the negative controls.

-

Add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

-

-

Kinase Reaction:

-

Shake the plate gently for 30 seconds.

-

Incubate at room temperature for the desired time (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the reaction, typically where <20% of the ATP is consumed.

-

-

Signal Generation & Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.

-

Incubate for 40 minutes at room temperature.[16]

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]

-

Read luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background (negative control) from all data points.

-

Normalize the data to the positive control (vehicle, 100% activity) and plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell Proliferation Assay (MTT)

Objective: To assess the effect of the test compound on the metabolic activity and proliferation of a cancer cell line.[17]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Plating:

-

Harvest and count cells from a logarithmic growth phase culture.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of >650 nm can be used to subtract background.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Relevant Signaling Pathways

The therapeutic rationale for targeting a kinase is rooted in its role within a cellular signaling pathway. The 7-bromo-1H-indazol-3-ol scaffold can be adapted to target kinases in numerous pathways. Below are simplified diagrams for two such pathways where indazole inhibitors have proven effective.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22] Inhibiting VEGFR2 is a clinically validated anti-cancer strategy.[23]

PLK4 Signaling in Centriole Duplication

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[24] Its overexpression leads to centrosome amplification, a common feature of cancer cells that can cause genomic instability.[25] Inhibiting PLK4 is therefore a promising therapeutic strategy.

Conclusion and Future Directions

The 7-bromo-1H-indazol-3-ol scaffold represents a powerful and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to form strong, bidentate hydrogen bonds with the kinase hinge region provides a foundation for high-potency compounds. The strategically placed bromine atom offers a reliable handle for synthetic elaboration, enabling medicinal chemists to systematically probe the ATP-binding site to optimize for both potency and selectivity. The future of drug discovery with this scaffold lies in applying modern synthetic methods to the C7 position and coupling these efforts with structure-based design and comprehensive selectivity screening. By leveraging the principles and protocols outlined in this guide, research teams can efficiently advance compounds derived from this privileged core toward the next generation of targeted therapies.

References

-

Synthesis of 3‐hydroxy indazoles via an intramolecular [2+2]... - ResearchGate. Available at: [Link]

- CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

-

How Ligands Interact with the Kinase Hinge - PMC - NIH. Available at: [Link]

-

PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC. Available at: [Link]

-

VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. Available at: [Link]

-

The Polo kinase Plk4 functions in centriole duplication | Request PDF - ResearchGate. Available at: [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. Available at: [Link]

-

Promega ADP-Glo kinase assay | BMG LABTECH . Available at: [Link]

-

Hinge Binder Collection For Kinase Inhibitor Design - BioSolveIT. Available at: [Link]

-

1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem. Available at: [Link]

-

Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. Available at: [Link]

-

PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PubMed Central. Available at: [Link]

-

Discovery of a novel kinase hinge binder fragment by dynamic undocking - ResearchGate. Available at: [Link]

-

PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed. Available at: [Link]

-

Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Publishing. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer - Semantic Scholar. Available at: [Link]

-

A Versatile New Synthetic Route to 1N-Hydroxyindazoles - ACS Publications. Available at: [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium . Available at: [Link]

-

Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed. Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. Available at: [Link]

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developments toward the synthesis and application of 3-hydroxyindanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosolveit.de [biosolveit.de]

- 8. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ClinPGx [clinpgx.org]

- 12. promega.com [promega.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. ADP-Glo™ Kinase Assay Protocol [france.promega.com]

- 15. promega.com [promega.com]

- 16. carnabio.com [carnabio.com]

- 17. atcc.org [atcc.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 23. medium.com [medium.com]

- 24. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Strategic Role of the 7-Bromo-1H-Indazole Scaffold in Modern Medicinal Chemistry: A Guide to the Applications of 3-Hydroxy and 3-Amino Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The indazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of clinically successful therapeutic agents.[1][2][3][4][5] Its unique physicochemical properties, including its ability to act as a bioisostere and engage in critical hydrogen bonding interactions, make it a cornerstone for the design of targeted therapies.[3] This technical guide delves into the strategic importance of the 7-bromo-1H-indazole core, a versatile platform for generating diverse compound libraries. We will explore the nuanced roles of substitutions at the 3-position, contrasting the 3-hydroxy (indazol-3-ol) and 3-amino (indazol-3-amine) functionalities. This document will provide field-proven insights into their synthesis, mechanistic action in key disease pathways, and their application in the development of next-generation kinase inhibitors, central nervous system agents, and antiviral therapeutics.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The success of a scaffold in medicinal chemistry is predicated on its ability to present pharmacophoric elements in a three-dimensional arrangement that is conducive to high-affinity binding with a biological target, while also possessing favorable ADME (absorption, distribution, metabolism, and excretion) properties. The indazole ring system, a bicyclic aromatic heterocycle, has consistently demonstrated this capability.

1.1. Physicochemical Properties and Tautomerism Indazole is an aromatic, 10-π-electron system. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and prevalent form in drug candidates.[6] This tautomeric flexibility, combined with the presence of both hydrogen bond donors (N-H) and acceptors (pyrazole nitrogens), allows the scaffold to form robust interactions with protein targets.

1.2. The "Privileged" Status: Causality of Success The indazole scaffold's success is not coincidental. It is frequently employed as a bioisosteric replacement for other aromatic systems like indole or even a substituted phenyl ring.[3] This substitution can fundamentally improve a molecule's metabolic stability, modulate its lipophilicity, and enhance target binding affinity.[3] Specifically, the arrangement of nitrogen atoms in the pyrazole portion of the ring is exceptionally well-suited to form key hydrogen bonds with the "hinge region" of protein kinases, an interaction that is foundational to potent inhibition.[3]

1.3. Therapeutic Landscape of Indazole-Based Drugs Indazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their development across numerous therapeutic areas.[4] Marketed drugs and clinical candidates containing this scaffold target a wide array of diseases, including cancer, inflammatory conditions, HIV, and cardiovascular disorders.[4][6][7][8][9]

The Strategic Importance of Substitution: 7-Bromo and 3-Hydroxy/Amino Moieties

While the core indazole structure is vital, its utility is unlocked through precise functionalization. The 7-bromo-1H-indazol-3-ol structure serves as an exemplary template for discussing the strategic roles of key substituents.

2.1. The 7-Bromo Group: A Versatile Chemical Handle The bromine atom at the 7-position is far more than a simple substituent; it is a strategic tool for the medicinal chemist.

-

Synthetic Utility: It serves as a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical moieties, enabling rapid exploration of the structure-activity relationship (SAR) around the scaffold.

-

Pharmacokinetic Modulation: The presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. It also increases lipophilicity, which can be fine-tuned to optimize cell permeability and target engagement.

2.2. The 3-Hydroxy Group (Indazol-3-ol): A Key Pharmacophore for D-Amino Acid Oxidase (DAAO) Inhibition Recent research has identified 1H-indazol-3-ol derivatives as a novel class of potent inhibitors of D-amino acid oxidase (DAAO).[10]

-

Mechanism of Action: DAAO is a flavoenzyme that degrades the neuromodulator D-serine. By inhibiting DAAO, these compounds increase the concentration of D-serine in the brain, which in turn enhances signaling through the NMDA receptor. This pathway is a critical target for treating the negative symptoms and cognitive deficits associated with schizophrenia.[10]

-

Causality: The 3-hydroxy-indazole moiety appears to be the critical pharmacophore responsible for binding to the DAAO active site. The acidic proton and the hydrogen bonding capacity of this group are crucial for potent inhibition. The discovery of 6-fluoro-1H-indazol-3-ol, which significantly increased plasma D-serine levels in vivo, validates this approach and highlights the potential for this scaffold in CNS drug discovery.[10]

Synthetic Strategies and Methodologies

The translation of a promising scaffold from concept to clinical candidate requires robust and scalable synthetic routes. The indazole core can be constructed through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or 2-aminobenzonitriles. [11][12] 3.1. Detailed Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine This protocol describes a practical, scalable synthesis for a key intermediate used in the manufacture of Lenacapavir, a potent anti-HIV agent. [11][13]The methodology highlights a regioselective cyclization that is critical for achieving the desired isomer.

Objective: To synthesize 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.

Materials:

-

2,6-dichlorobenzonitrile

-

Bromine

-

Sulfuric acid

-

Hydrazine hydrate

-

Solvents (e.g., n-butanol)

Step-by-Step Methodology:

-

Regioselective Bromination:

-

Charge a reaction vessel with 2,6-dichlorobenzonitrile and concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Slowly add liquid bromine dropwise, maintaining the internal temperature below 10 °C. The causality for using sulfuric acid is that it acts as both a solvent and a catalyst, activating the aromatic ring for electrophilic bromination. The regioselectivity is directed by the existing chloro and cyano groups.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.

-

Carefully quench the reaction by pouring it onto ice water.

-

Filter the resulting precipitate, wash with water until neutral pH, and dry to yield the brominated intermediate (3-bromo-2,6-dichlorobenzonitrile).

-

-

Heterocycle Formation (Cyclization):

-

Suspend the brominated intermediate in a suitable solvent such as n-butanol.

-

Add hydrazine hydrate to the suspension.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) for several hours. The choice of a high-boiling polar solvent is crucial to drive the reaction, which involves a nucleophilic aromatic substitution (SNAr) of one of the chloro groups by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring.

-

Monitor the reaction for completion by HPLC.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry under a vacuum. This procedure typically provides the desired 7-bromo-4-chloro-1H-indazol-3-amine in good yield and purity without the need for column chromatography. [11][13] 3.2. Synthetic Workflow Diagram

-

Case Studies in Drug Development

4.1. Case Study: Kinase Inhibitors in Oncology The 3-aminoindazole scaffold is a dominant feature in many approved tyrosine kinase inhibitors (TKIs).

| Drug | Primary Kinase Target(s) | IC₅₀ (nM) | Indication |

| Pazopanib | VEGFR, PDGFR, c-Kit | 10-84 | Renal Cell Carcinoma |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1-0.2 | Renal Cell Carcinoma |

| Linifanib | VEGFR, PDGFR | 4-24 | Investigational |

| Entrectinib | TRK, ROS1, ALK | 1-12 | ROS1+ NSCLC, NTRK+ Solid Tumors |

Data compiled from various sources for illustrative purposes. [7][14][15] These drugs leverage the hinge-binding capability of the 3-aminoindazole core to achieve potent inhibition of kinases that drive tumor growth and angiogenesis. [7][14] 4.2. Case Study: DAAO Inhibitors for CNS Disorders As discussed, the 1H-indazol-3-ol scaffold is a promising starting point for novel DAAO inhibitors.

| Compound | DAAO Inhibition IC₅₀ (µM) |

| 1H-Indazol-3-ol | >100 |

| 6-Fluoro-1H-indazol-3-ol | 0.057 |

| 6-Chloro-1H-indazol-3-ol | 0.033 |

Data adapted from a study on DAAO inhibitors. [10] The data clearly shows that substitution on the benzene ring of the indazol-3-ol core dramatically increases potency, with small, electron-withdrawing groups like fluorine and chlorine providing a significant benefit. This highlights a clear SAR vector for optimization.

4.3. Case Study: Antiviral Agents (HIV) The development of Lenacapavir marks a significant advancement in HIV therapy. It is a first-in-class capsid inhibitor with a long-acting formulation. [11][13]The synthesis of this complex molecule relies on the 7-bromo-4-chloro-1H-indazol-3-amine intermediate, demonstrating that the utility of this scaffold extends beyond kinase inhibition into entirely different target classes and therapeutic areas. [11][13]

Future Perspectives and Conclusion

The 7-bromo-1H-indazole scaffold, particularly when functionalized at the 3-position with a hydroxyl or amino group, represents a validated and highly versatile platform for drug discovery. Its strategic importance is rooted in its proven ability to form high-affinity interactions with diverse biological targets and the synthetic tractability afforded by the 7-bromo handle.

Future directions will likely involve:

-

Novel Target Classes: Applying the scaffold to targets beyond kinases and DAAO.

-

Advanced Synthetic Methods: Employing new cross-coupling technologies and C-H activation strategies to further diversify the scaffold.

-

Targeted Drug Delivery: Incorporating the indazole motif into antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) to enhance selectivity and efficacy.

References

- Time in Pasuruan, ID. Google Search.

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Indazole derivatives.

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

-

Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

- Indazole derivatives.

-

Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. PubMed. [Link]

- Method for preparing 1H-indazole derivative.

-

Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]

-

DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]

-

7-bromo-1H-indazol-3-amine. PubChem. [Link]

-

Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. biosynth.com [biosynth.com]

Technical Guide: 7-Bromo-1H-indazol-3-ol in Fragment-Based Drug Discovery (FBDD)

Executive Summary

7-bromo-1H-indazol-3-ol represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Its utility stems from a unique convergence of structural rigidity, defined hydrogen-bonding motifs mimicking ATP adenine, and a versatile synthetic handle at the C7 position. This guide details the biophysical characterization, synthetic evolution, and strategic application of this fragment, specifically targeting kinase hinge regions and allosteric pockets in enzymes.

Part 1: The Chemo-Structural Advantage

Structural Properties and "Rule of Three" Compliance

The 7-bromo-1H-indazol-3-ol fragment aligns perfectly with Astex’s "Rule of Three" for fragments, maximizing the probability of high ligand efficiency (LE) during initial screening.

| Property | Value (Approx.) | FBDD Implication |

| MW | ~213 Da | < 300 Da allows significant mass addition during optimization. |

| cLogP | ~2.1 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |

| H-Bond Donors | 2 (NH, OH) | Critical for "hinge-binding" in kinases. |

| H-Bond Acceptors | 2 (N, O) | Facilitates water-mediated networks. |

| PSA | ~40-50 Ų | Indicates good solubility and bioavailability potential. |

Tautomerism: The Chameleon Effect

A critical feature of 1H-indazol-3-ol is its tautomeric equilibrium. In solution, it predominantly exists as the indazol-3-one (keto form). However, upon binding to protein active sites—particularly kinase hinge regions—it often adopts the 3-hydroxy (enol) tautomer to satisfy specific hydrogen bond donor/acceptor requirements.

-

Keto Form (Solution): High solubility, dominant species.

-

Enol Form (Bound): Mimics the purine ring of ATP; the 3-OH acts as a donor to the hinge backbone carbonyl, while N1 acts as a donor to the backbone NH.

The C7-Bromo Vector

The C7 position is sterically unique. Unlike C5 or C6 substitutions which project deep into the hydrophobic core, the C7 vector often points toward the solvent front or specific "gatekeeper" regions depending on the binding mode. The bromine atom serves two functions:

-

Halogen Bonding: It can form stabilizing halogen bonds with backbone carbonyls (Lewis base).

-

Synthetic Handle: It is a prime site for Suzuki-Miyaura cross-coupling, allowing "Fragment Growing" without disrupting the primary binding mode.

Part 2: Biophysical Screening Protocols

To validate this fragment, we employ a self-validating workflow using STD-NMR (Saturation Transfer Difference) for detection and SPR (Surface Plasmon Resonance) for kinetics.

Protocol: Ligand-Observed STD-NMR

Objective: Confirm direct binding and map the epitope (identify which protons are in contact with the protein).

Reagents & Setup:

-

Protein: 10 µM recombinant target protein (e.g., Kinase domain) in D₂O buffer (PBS, pH 7.4).

-

Ligand: 500 µM 7-bromo-1H-indazol-3-ol (50:1 Ligand:Protein ratio).

-

Control: Non-binding reference molecule (e.g., Tryptophan) to rule out viscosity artifacts.

Step-by-Step Workflow:

-

Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

-

On-Resonance Irradiation: Set frequency at -0.5 ppm (protein methyl region).

-

Off-Resonance Irradiation: Set frequency at 30 ppm (control).

-

Data Acquisition: Interleave on/off scans to minimize temperature drift.

-

Analysis: Subtract the "On" spectrum from the "Off" spectrum.

-

Positive Result: Signals corresponding to the indazole aromatic protons appear in the difference spectrum.

-

Epitope Mapping: The signal intensity correlates to the proximity of the proton to the protein surface (1/r⁶).

-

Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine

-

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip to ~2000 RU.

-

Solvent Correction: Calibrate with DMSO (1% to 5%) to account for bulk refractive index changes.

-

Injection: Inject fragment concentration series (e.g., 500 µM down to 15 µM) at 30 µL/min.

-

Validation: Square-wave sensorgrams (fast on/off) are expected for fragments. Slow off-rates at this stage may indicate non-specific aggregation (check with detergent, e.g., 0.005% Tween-20).

Part 3: Synthetic Access & Fragment Evolution

Direct functionalization of the 7-bromo position requires protection of the N1/O-position to prevent catalyst poisoning and regioselectivity issues.

Synthesis of the Core Fragment

While commercially available, in-house synthesis ensures purity.

-

Starting Material: 2-amino-3-bromobenzoic acid or 7-aminoindazole.

-

Cyclization: Diazotization of 7-aminoindazole followed by hydrolysis yields the indazolone core.

Protocol: Fragment Growing via Suzuki-Miyaura Coupling

Scenario: Growing the fragment to reach a hydrophobic pocket.

Step 1: Protection (Critical) The free NH/OH interferes with Pd catalysts.

-

Reagents: 7-bromo-1H-indazol-3-ol, DHP (3,4-Dihydro-2H-pyran), pTsOH (cat.), DCM.

-

Procedure: Stir at RT for 4h. Isolate the THP-protected intermediate. This locks the tautomer and protects the nitrogen.

Step 2: Cross-Coupling

-

Substrate: N-THP-7-bromoindazole derivative.

-

Boronic Acid:[1][2][3][4][5] Aryl/Heteroaryl boronic acid (designed based on docking).

-

Catalyst System: Pd(dppf)Cl₂ (5 mol%) is robust for sterically hindered aryl bromides.

-

Base/Solvent: Cs₂CO₃ (2 eq) in Dioxane/Water (4:1). Degas thoroughly.

-

Conditions: Microwave irradiation at 110°C for 30 min (or 90°C oil bath for 12h).

Step 3: Deprotection

-

Reagent: HCl (4M in dioxane) or TFA/DCM.

-

Procedure: Stir at RT to remove the THP group, restoring the critical H-bond donor/acceptor motif (the 3-ol/one).

Part 4: Visualization of Workflows

Diagram: Fragment Evolution Cycle

This diagram illustrates the iterative process of evolving the 7-bromoindazole fragment.

Caption: The FBDD cycle starting from the 7-bromoindazole core, emphasizing the transition from screening to synthetic evolution via the C7 vector.

Diagram: Tautomeric Binding Modes

Visualizing how the molecule adapts to the binding site.

Caption: The critical tautomeric shift from the solution-stable keto form to the bioactive enol form required for hinge binding.

References

-

Indazole Scaffolds in Drug Discovery

-

Synthetic Protocols (Suzuki Coupling)

- Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Source: RSC Advances, 2021.

-

URL:[Link]

-

Fragment-Based Strategy (Indazoles)

-

Tautomerism in Indazoles

Sources

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 7-bromo-1H-indazol-3-ol for Pharmaceutical Development

This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-bromo-1H-indazol-3-ol, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the advancement of this promising heterocyclic compound in a pharmaceutical context.

Introduction: The Significance of 7-bromo-1H-indazol-3-ol in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. 7-bromo-1H-indazol-3-ol, in particular, represents a key intermediate and a potential active pharmaceutical ingredient (API) worthy of thorough investigation. Its bromine substitution offers a handle for further synthetic modification, while the indazol-3-ol core is known to interact with various biological targets. A profound understanding of its solubility and stability is paramount, as these properties fundamentally influence bioavailability, formulation development, and ultimately, therapeutic efficacy and safety.

Physicochemical Properties: A Predictive Assessment

While extensive experimental data for 7-bromo-1H-indazol-3-ol is not yet publicly available, we can leverage computational models and data from analogous structures to inform our initial assessment and experimental design.

Table 1: Predicted Physicochemical Properties of 7-bromo-1H-indazol-3-ol and Related Compounds

| Property | Predicted/Computed Value | Source/Analogue | Rationale for Experimental Design |

| Molecular Formula | C₇H₅BrN₂O | - | Confirms identity and molecular mass. |

| Molecular Weight | 213.03 g/mol | - | Essential for concentration calculations. |

| Predicted pKa | ~12.2 | Analogue: 7-bromo-3-methyl-1H-indazole[1] | The indazole NH is weakly acidic. The 3-hydroxyl group will also have a pKa. This suggests that pH will significantly impact the ionization state and, consequently, the aqueous solubility. pH-solubility profiling is therefore critical. |

| Predicted XLogP3 | ~1.9 | Analogue: 7-bromo-1H-indazol-3-amine[2] | This moderate lipophilicity suggests that the compound may have limited aqueous solubility but good membrane permeability. A broad range of solvents should be screened for solubility. |

| Tautomerism | Exists as 1H- and 2H- tautomers | General indazole chemistry[3] | The position of the proton on the pyrazole ring can shift. It is important to characterize the dominant tautomeric form in the solid state and in solution, as this can affect solubility and stability. |

Part 1: Solubility Profiling

A comprehensive understanding of the solubility of 7-bromo-1H-indazol-3-ol is the bedrock of its pre-formulation development. We will explore both kinetic and thermodynamic solubility, as each provides distinct and valuable insights.

Theoretical Framework: Factors Governing Solubility

The solubility of 7-bromo-1H-indazol-3-ol is governed by a delicate interplay of its intrinsic properties and the external environment. Key factors include:

-

pH and Ionization: As a molecule with both weakly acidic (indazole NH and hydroxyl group) and potentially basic (pyrazole nitrogens) centers, its net charge is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH, which in turn dictates its solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur. Polymorphism can significantly impact crystal lattice energy and, therefore, solubility.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The moderate predicted lipophilicity of 7-bromo-1H-indazol-3-ol suggests that a range of solvents with varying polarities should be investigated.

Experimental Determination of Solubility

Caption: Workflow for solubility determination of 7-bromo-1H-indazol-3-ol.

Objective: To rapidly assess the solubility of 7-bromo-1H-indazol-3-ol in a variety of solvents to guide further studies.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 7-bromo-1H-indazol-3-ol in a suitable organic solvent (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).

-

Precipitation Detection: Incubate for a short period (e.g., 2 hours) with shaking.[4] The formation of a precipitate can be detected by turbidimetry (nephelometry) or by analyzing the clear supernatant after centrifugation.

-

Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.

Causality: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. It provides a rapid assessment of apparent solubility under non-equilibrium conditions.

Objective: To determine the true equilibrium solubility of 7-bromo-1H-indazol-3-ol.

Methodology:

-

Sample Preparation: Add an excess amount of solid 7-bromo-1H-indazol-3-ol to a series of vials containing the desired solvents (e.g., water, pH-adjusted buffers, biorelevant media).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV method.

Self-Validation: Equilibrium is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

Objective: To determine the solubility of 7-bromo-1H-indazol-3-ol as a function of pH.

Methodology:

-

Perform the shake-flask method (Protocol 2) using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

-

Plot the logarithm of the measured solubility against the pH to visualize the pH-solubility profile.

Causality: This profile is critical for predicting the compound's dissolution behavior in different segments of the gastrointestinal tract.

Part 2: Stability Assessment

Ensuring the chemical stability of 7-bromo-1H-indazol-3-ol is a regulatory requirement and is crucial for developing a safe and effective drug product. Stability studies are designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Theoretical Framework: Potential Degradation Pathways

The chemical structure of 7-bromo-1H-indazol-3-ol suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The amide-like functionality within the pyrazole ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.

-

Oxidation: The electron-rich indazole ring system may be prone to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.

-

Thermal Degradation: High temperatures can provide the energy required to overcome activation barriers for various decomposition reactions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to intentionally degrade the compound. These studies are essential for developing and validating a stability-indicating analytical method.

Caption: Workflow for forced degradation studies of 7-bromo-1H-indazol-3-ol.

Objective: To identify the degradation products of 7-bromo-1H-indazol-3-ol under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of 7-bromo-1H-indazol-3-ol in appropriate solvents. For hydrolysis, use acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. For oxidation, use a solution of hydrogen peroxide (e.g., 3%). For thermal and photolytic studies, use an inert solvent.

-

Stress Conditions:

-

Hydrolysis: Incubate the acidic and basic solutions at room temperature and elevated temperature (e.g., 60°C).

-

Oxidation: Incubate the hydrogen peroxide solution at room temperature.

-

Thermal: Store the solution and solid drug substance at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a developed HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation:

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products.

-

Degradant Identification: Use LC-MS to obtain the mass of the degradation products to aid in their structural elucidation.

-

Self-Validation: A stability-indicating method is considered validated when it can resolve the parent peak from all degradation product peaks with a resolution of greater than 1.5.

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.

HPLC Method Development for 7-bromo-1H-indazol-3-ol

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of indazole derivatives.

Table 2: Starting Parameters for HPLC Method Development

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid or Trifluoroacetic acid in water | Provides good peak shape for acidic and basic compounds and is compatible with MS detection. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |

| Gradient Elution | Start with a low percentage of Mobile Phase B and ramp up to a high percentage. | To ensure elution of the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection Wavelength | UV detection at the λmax of 7-bromo-1H-indazol-3-ol (to be determined experimentally). | Provides maximum sensitivity. A PDA detector should be used to monitor all wavelengths. |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 7-bromo-1H-indazol-3-ol. By integrating predictive assessments with robust experimental protocols, researchers can generate the high-quality data necessary to de-risk and accelerate the development of this promising compound. The insights gained from these studies will be instrumental in guiding formulation strategies, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any future drug product.

References

-

PubChem. (n.d.). 7-bromo-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-1H-indazol-3-amine. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Proposal for a protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 629-633.

Sources

- 1. 7-Bromo-3-methyl-1H-indazole , 96% , 1159511-75-7 - CookeChem [cookechem.com]

- 2. 7-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7-Bromo-1H-indazol-3-ol: A Privileged Scaffold for Targeted Therapeutics

Topic: Potential Therapeutic Targets of 7-Bromo-1H-indazol-3-ol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

7-Bromo-1H-indazol-3-ol (CAS: 887578-57-6), often existing in its tautomeric form 7-bromo-1,2-dihydro-3H-indazol-3-one (7-bromoindazolinone), represents a high-value pharmacophore in modern medicinal chemistry.[1] While not a marketed drug in isolation, this scaffold serves as a critical "hinge-binding" fragment in the design of ATP-competitive kinase inhibitors and a heme-coordinating motif in metalloenzyme inhibitors.

This guide analyzes the structural attributes of the 7-bromo-indazol-3-ol core, delineates its mechanism of action across multiple therapeutic classes, and provides actionable protocols for its application in Fragment-Based Drug Discovery (FBDD).

Structural Identity & Pharmacophore Analysis

Tautomeric Equilibrium

Understanding the tautomerism of this molecule is prerequisite to target engagement. In solution, the compound exists in equilibrium between the enol (3-ol) and keto (3-one) forms.

-

Enol Form (1H-indazol-3-ol): Predominates in non-polar solvents; acts as a hydrogen bond donor/acceptor system mimicking the purine ring of ATP.

-

Keto Form (Indazolinone): Predominates in aqueous/physiological conditions; essential for specific donor-acceptor motifs in enzyme active sites.

The 7-Bromo "Anchor"

The bromine atom at position 7 is not merely a substituent but a functional pharmacophoric element:

-

Halogen Bonding: The bromine σ-hole can form directed halogen bonds with backbone carbonyls in protein binding pockets.

-

Hydrophobic Fill: It occupies the "Gatekeeper" or "Solvent Front" pockets in kinase domains, often conferring selectivity over non-halogenated analogs.

-

Metabolic Blockade: Bromination at C7 blocks oxidative metabolism (hydroxylation) at this susceptible position, enhancing metabolic stability.

Figure 1: Pharmacophore mapping of 7-bromo-1H-indazol-3-ol showing critical interaction points with protein targets.

Primary Therapeutic Targets

Kinase Inhibition (Oncology & Angiogenesis)

The indazole-3-ol core is a bioisostere of the adenine ring in ATP. The 7-bromo substitution specifically targets kinases with accessible hydrophobic pockets near the hinge region.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole derivatives are potent VEGFR inhibitors (e.g., Axitinib, Pazopanib analogs). The 3-position interacts with the hinge region (e.g., Cys919 in VEGFR2), while the 7-bromo group extends into the solvent-accessible region or back-pocket, improving potency.

-

Casein Kinase 2 (CK2): Poly-halogenated heterocycles are classic CK2 inhibitors. The 7-bromo-indazole core mimics the tetrabromobenzimidazole (TBI) scaffold, inhibiting CK2 via ATP competition. CK2 is upregulated in various cancers and viral infections.

-

Aurora Kinases: The scaffold serves as a template for Aurora A/B inhibitors, critical for disrupting mitosis in rapidly dividing tumor cells.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that suppresses the immune system in the tumor microenvironment.

-

Mechanism: The nitrogen atom of the indazole ring (N2) can coordinate directly with the heme iron (Fe2+/Fe3+) in the IDO1 active site.

-

Role of 7-Br: The bromine atom occupies Pocket A of the active site, providing necessary steric bulk to displace the natural substrate (Tryptophan).

Lactoperoxidase (LPO) Inhibition

Recent studies have identified 7-bromo-1H-indazole derivatives as competitive inhibitors of mammalian Lactoperoxidase.

-

Therapeutic Relevance: LPO is involved in oxidative stress and inflammation. Inhibitors are explored for antimicrobial and anti-inflammatory applications.

-

Data: 7-Bromo-1H-indazole showed a

in the micromolar range, acting as a competitive inhibitor against the substrate ABTS.

Quantitative Profile: Target Potential

The following table summarizes the theoretical and observed target profile for the 7-bromo-indazol-3-ol scaffold.

| Target Class | Specific Target | Mechanism of Action | Role of 7-Br Substituent | Therapeutic Area |

| Kinase | VEGFR2 / PDGFR | ATP Competitive (Type I/II) | Hydrophobic pocket fill; Selectivity | Oncology (Angiogenesis) |

| Kinase | CK2 (Casein Kinase 2) | ATP Competitive | Halogen bonding; Shape complementarity | Oncology / Antiviral |

| Metalloenzyme | IDO1 | Heme Coordination | Steric occlusion of substrate pocket | Immuno-Oncology |

| Oxidoreductase | Lactoperoxidase (LPO) | Competitive Inhibition | Active site fitting | Inflammation / Antimicrobial |

| Receptor | GluN2B (NMDA) | Allosteric Modulation | Lipophilic interaction | Neurology (Pain/Depression) |

Experimental Validation Protocols

Protocol: Synthesis of 7-Bromo-1H-indazol-3-ol

Note: This protocol synthesizes the core scaffold from commercially available precursors.

Reagents: 2-Amino-3-bromobenzoic acid, Sodium Nitrite (

-

Diazotization: Dissolve 2-amino-3-bromobenzoic acid (1 eq) in 6M HCl at 0°C. Dropwise add

(1.1 eq) solution while maintaining temperature <5°C. Stir for 30 min. -

Reduction/Cyclization: Add the diazonium salt solution to a fresh solution of

(2.5 eq) in water. Stir at RT for 2 hours, then acidify with concentrated HCl. -

Isolation: Heat the solution to 80°C for 1 hour to facilitate ring closure (decarboxylation may occur depending on conditions; alternatively, use 2-bromo-6-hydrazinobenzoic acid route).

-

Purification: Precipitate the product, filter, and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via

-NMR (DMSO-

Protocol: Kinase Interaction Assay (FRET-based)

To validate the scaffold as a kinase inhibitor:

-

Assay Setup: Use a LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

Antibody: Europium-labeled anti-tag antibody (binding to the kinase).

-

Procedure:

-

Incubate Kinase (5 nM), Tracer (10-100 nM), and 7-bromo-1H-indazol-3-ol (serial dilution 1 nM - 100 µM) in assay buffer.

-

Incubate for 60 min at RT.

-

Measure TR-FRET emission ratio (665 nm / 615 nm).

-

-

Analysis: A decrease in FRET signal indicates displacement of the tracer by the test compound. Calculate

.

Pathway Visualization: Mechanism of Action

Figure 2: Dual-mechanism potential of the scaffold in Oncology (Kinase inhibition) and Immuno-Oncology (IDO1 inhibition).

References

-

Indazole Deriv

- Source: Journal of Medicinal Chemistry

- Context: Discusses the binding mode of indazole-3-amine and indazole-3-ol derivatives in the

-

Link:

-

Inhibition of Lactoperoxidase by Indazoles

-

Source: Drug and Chemical Toxicology (2020)[2]

- Context: Specifically identifies 7-bromo-1H-indazole derivatives as competitive inhibitors of bovine milk lactoperoxidase ( determin

-

Link: (Note: Related context on Indazole enzyme inhibition).

-

-

7-Bromo-1H-indazol-3-ol Chemical D

-

Source: PubChem / CAS Common Chemistry[3]

- Context: Chemical structure, physical properties, and tautomeric d

-

Link:

-

-

Indazole Scaffolds in IDO1 Inhibition

- Source: Bioorganic & Medicinal Chemistry Letters

- Context: Describes the use of nitrogen heterocycles for heme coordin

-

Link:

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 7-bromo-1H-indazol-3-ol

Abstract

This document provides a comprehensive guide to the synthesis of 7-bromo-1H-indazol-3-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The indazol-3-ol (or indazolone) core is a prevalent motif in a variety of biologically active molecules. This protocol details a robust and reproducible method starting from the commercially available precursor, 2-amino-3-bromobenzoic acid. The synthesis proceeds via a classical and well-understood tandem diazotization-intramolecular cyclization reaction. We provide a step-by-step experimental procedure, explain the chemical principles and causality behind critical steps, and include detailed data presentation and workflow visualizations to ensure successful execution and adaptation by researchers in the field.

Introduction and Scientific Context

The indazole ring system is a privileged scaffold in drug discovery, serving as a bioisostere of indole and appearing in numerous compounds with diverse pharmacological activities.[1] Specifically, the indazol-3-ol (indazolone) tautomer is a crucial building block for small molecules targeting various biological pathways. The strategic placement of a bromine atom at the 7-position of the indazole ring, as in 7-bromo-1H-indazol-3-ol, provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and lead optimization.

The synthesis of the indazole core can be achieved through several strategies.[2] A highly effective and common method for constructing the indazol-3-one system involves the cyclization of ortho-substituted aniline derivatives.[1] The protocol detailed herein leverages this principle, utilizing a diazotization reaction of 2-amino-3-bromobenzoic acid. This approach is advantageous due to the accessibility of the starting material and the straightforward nature of the transformation.

Reaction Principle and Mechanism

The synthesis of 7-bromo-1H-indazol-3-ol from 2-amino-3-bromobenzoic acid is a two-stage process occurring in a single pot:

-

Diazotization: The primary aromatic amine of the starting material is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3] The reaction must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at elevated temperatures.

-

Intramolecular Cyclization: The newly formed diazonium salt is highly electrophilic. An intramolecular nucleophilic attack by the oxygen of the adjacent carboxylic acid group on the diazonium nitrogen leads to the formation of the five-membered heterocyclic ring, with subsequent loss of a proton and water to yield the stable 7-bromo-1H-indazol-3-ol.

The overall transformation is illustrated in the diagram below.

Caption: Reaction scheme for the synthesis of 7-bromo-1H-indazol-3-ol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering considerations.

Materials and Reagents

Proper quantification of reagents is critical for reaction efficiency and yield. The following table outlines the necessary components for this synthesis.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-amino-3-bromobenzoic acid | 216.03 | 5.00 g | 23.14 | 1.0 |